Methyl 5-bromo-2-(methylsulfanyl)-4-pyrimidinecarboxylate
Overview
Description
Methyl 5-bromo-2-(methylsulfanyl)-4-pyrimidinecarboxylate is an organobromine compound with the molecular formula C7H7BrN2O2S It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 5-bromo-2-(methylsulfanyl)-4-pyrimidinecarboxylate typically involves the bromination of a pyrimidine precursor followed by esterification. One common method involves the reaction of 5-bromo-2-(methylsulfanyl)pyrimidine-4-carboxylic acid with methanol in the presence of a catalyst to form the methyl ester .
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and esterification processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems can help in maintaining precise reaction conditions and scaling up the production efficiently.
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction: The sulfur atom in the methylsulfanyl group can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Coupling Reactions: This compound can participate in Suzuki-Miyaura coupling reactions, forming carbon-carbon bonds with various boronic acids.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate in organic solvents.
Major Products:
Substitution Products: Depending on the nucleophile, various substituted pyrimidine derivatives.
Oxidation Products: Sulfoxides and sulfones.
Coupling Products: Biaryl compounds when coupled with boronic acids.
Scientific Research Applications
Methyl 5-bromo-2-(methylsulfanyl)-4-pyrimidinecarboxylate has several applications in scientific research:
Pharmaceuticals: It serves as an intermediate in the synthesis of various pharmaceutical compounds, particularly those targeting kinase enzymes.
Organic Synthesis: Used as a building block in the synthesis of more complex organic molecules, including heterocyclic compounds and natural product analogs.
Material Science:
Mechanism of Action
The mechanism of action of methyl 5-bromo-2-(methylsulfanyl)-4-pyrimidinecarboxylate in biological systems involves its interaction with specific molecular targets, such as kinase enzymes. The compound can inhibit the activity of these enzymes by binding to their active sites, thereby modulating various cellular pathways involved in disease processes .
Comparison with Similar Compounds
- Methyl 5-bromo-2-(methylthio)pyrimidine-4-carboxylate
- 5-Bromo-2-(methylsulfanyl)pyrimidine-4-carboxylic acid
- 2-(Methylsulfanyl)-4-pyrimidinecarboxylic acid
Comparison: Methyl 5-bromo-2-(methylsulfanyl)-4-pyrimidinecarboxylate is unique due to its specific substitution pattern, which imparts distinct reactivity and biological activity. Compared to its analogs, it offers a balance of stability and reactivity, making it a versatile intermediate in organic synthesis and pharmaceutical research .
Properties
IUPAC Name |
methyl 5-bromo-2-methylsulfanylpyrimidine-4-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrN2O2S/c1-12-6(11)5-4(8)3-9-7(10-5)13-2/h3H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYZJIEWTRJTWCD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC(=NC=C1Br)SC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrN2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90383359 | |
Record name | Methyl 5-bromo-2-(methylsulfanyl)pyrimidine-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90383359 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
50593-91-4 | |
Record name | Methyl 5-bromo-2-(methylsulfanyl)pyrimidine-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90383359 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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